ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl and amido groups, and the final esterification. Common reagents used in these reactions include chlorinating agents, amines, and esterifying agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the need for purity. Industrial production methods often incorporate advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-(3-CHLORO-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: This compound shares a similar thiophene ring structure but differs in the presence of a thiazolo[3,2-a]pyrimidine ring.
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-[(TRICYCLO[3.3.1.1~3,7~]DEC-1-YLCARBONYL)AMINO]THIOPHENE-3-CARBOXYLATE: Another similar compound with a tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl group.
Uniqueness
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOHEXANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and ring structures, which confer specific reactivity and potential applications not found in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O4S/c1-4-30-23(29)18-14(3)19(21(28)25-16-11-10-13(2)17(24)12-16)31-22(18)26-20(27)15-8-6-5-7-9-15/h10-12,15H,4-9H2,1-3H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBVOCRFCGCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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